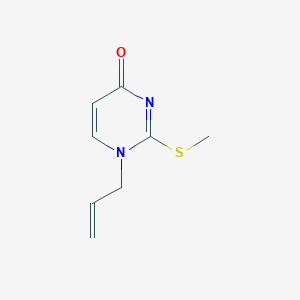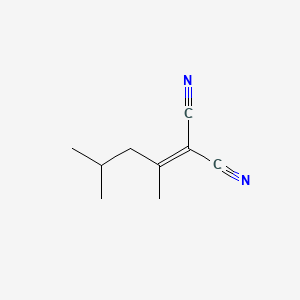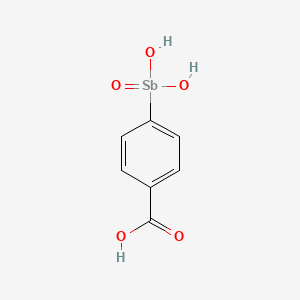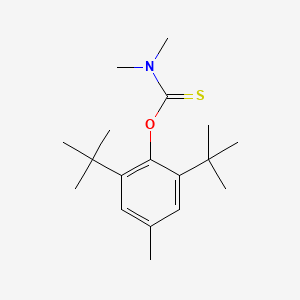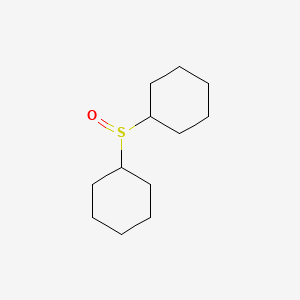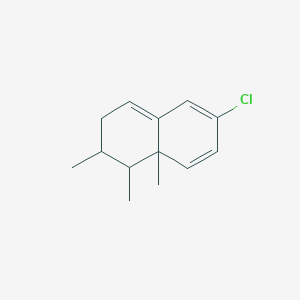
6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene is a chemical compound with the molecular formula C13H17Cl It is a derivative of naphthalene, characterized by the presence of a chlorine atom and three methyl groups attached to the naphthalene ring system
Preparation Methods
The synthesis of 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene typically involves the chlorination of 1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene include:
1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-chloro-1,2,3,8a-tetrahydronaphthalene: Differing in the degree of saturation, which affects its chemical properties and reactivity.
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally different compound with distinct applications and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
5452-49-3 |
|---|---|
Molecular Formula |
C13H17Cl |
Molecular Weight |
208.72 g/mol |
IUPAC Name |
6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H17Cl/c1-9-4-5-11-8-12(14)6-7-13(11,3)10(9)2/h5-10H,4H2,1-3H3 |
InChI Key |
PTTIUGBTIBUEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C2C=C(C=CC2(C1C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
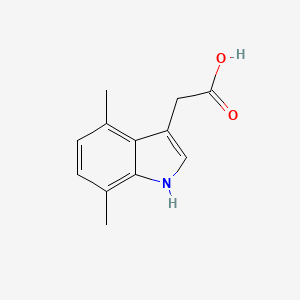
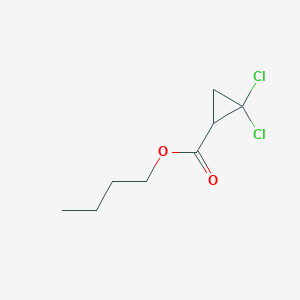
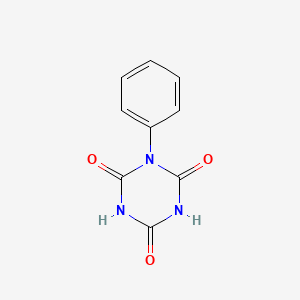

![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
